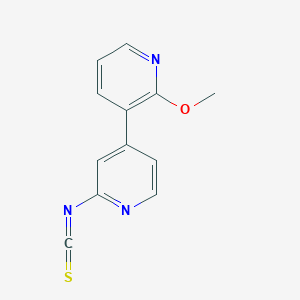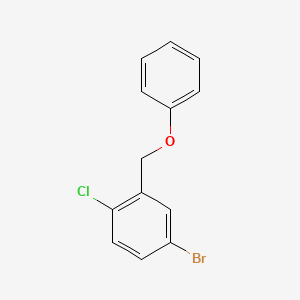![molecular formula C44H44N2P2 B8497888 (1S,2S)-N1,N2-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine CAS No. 1086138-41-1](/img/structure/B8497888.png)
(1S,2S)-N1,N2-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is a chiral phosphine ligand widely used in organic synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes, including asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with diphenylphosphino benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The ligand can participate in substitution reactions where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of transition metal complexes as catalysts.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine ligands depending on the reactants used.
Scientific Research Applications
N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine has numerous applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential in drug development, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism by which N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of desired products. The ligand’s chiral nature allows it to induce asymmetry in the products, making it valuable in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- (S,S)-N,N’-Bis[2-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine
- (1R,2R)-N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
- (1S,2S)-N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
Uniqueness
N,N’-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is unique due to its high enantioselectivity and stability in forming complexes with transition metals. This makes it particularly valuable in asymmetric synthesis compared to other similar compounds .
Properties
CAS No. |
1086138-41-1 |
|---|---|
Molecular Formula |
C44H44N2P2 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2 |
InChI Key |
OBHPYVNBXWUKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Mercapto-3,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B8497813.png)
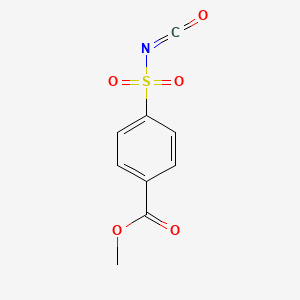
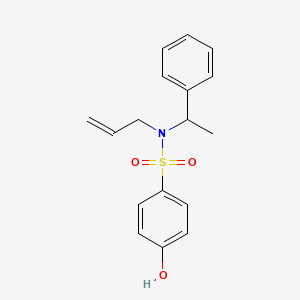

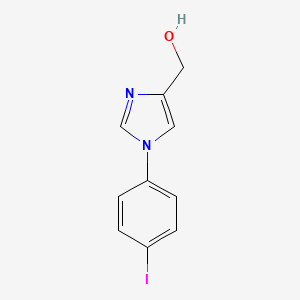
![3-Bromo-2-(methylsulphanyl)thieno[2,3-b]pyridine](/img/structure/B8497836.png)
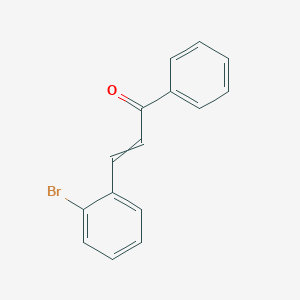
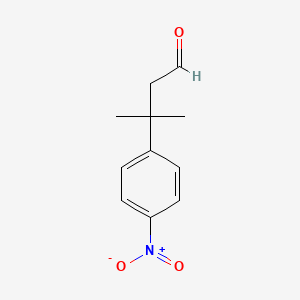
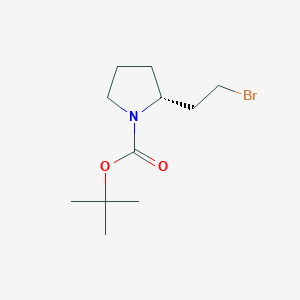
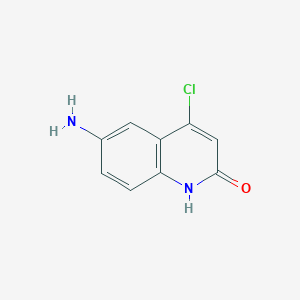
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B8497881.png)
